N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-12-8-13(2)10-15(9-12)16-19(17,18)11-14-6-4-3-5-7-14/h3-10,16H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIPKHQHNGQZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
39.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200686 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
Molecular structure and properties of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide
This technical guide details the molecular architecture, synthesis, and physicochemical properties of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide .
Executive Summary
This compound is a lipophilic sulfonamide derivative characterized by a benzylsulfonamide core . Unlike the more common benzenesulfonamides (where sulfur is directly bound to a phenyl ring), this molecule features a methylene (
This compound is primarily investigated in medicinal chemistry as a scaffold for protease inhibitors and anticancer agents (specifically tubulin polymerization inhibitors), leveraging the 3,5-dimethylphenyl (xylyl) group to fill hydrophobic pockets in target proteins.
Chemical Identity & Structural Analysis[1][2][3][4][5]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | This compound |
| Common Name | N-(3,5-Xylyl)- |
| Molecular Formula | |
| Molecular Weight | 275.37 g/mol |
| SMILES | Cc1cc(cc(c1)C)NS(=O)(=O)Cc2ccccc2 |
| CAS RN | Not widely listed; derivative of Class CAS 1197-22-4 |
Structural Architecture
The molecule consists of three distinct domains:
-
Head Group (A): The 3,5-dimethylphenyl moiety.[1] The two methyl groups at the meta positions create steric bulk and increase lipophilicity, preventing rapid metabolic degradation at the para position.
-
Core Linker (B): The sulfonamide (
) bridge. This polar functionality acts as a hydrogen bond donor (NH) and acceptor (O=S=O). -
Tail Group (C): The benzyl moiety (
). The methylene spacer allows the phenyl ring to rotate freely, facilitating "induced fit" binding in enzyme active sites.
Electronic & Geometric Configuration
-
Geometry: The sulfur atom adopts a distorted tetrahedral geometry. The
dihedral angle typically ranges from to , creating a "bent" conformation distinct from the planar arrangement of amides. -
Electronic Insulation: The methylene group prevents resonance delocalization between the benzyl ring and the sulfonyl group. Consequently, the acidity of the N-H proton is governed primarily by the inductive effect of the benzyl group (weakly donating) and the resonance of the N-aryl group.
Physicochemical Properties[4][5][6][9][10][11]
The following data represents calculated and consensus values derived from structure-activity relationship (SAR) databases for N-aryl benzylsulfonamides.
| Property | Value (Approx.) | Implication |
| LogP (Octanol/Water) | 3.8 – 4.2 | Highly lipophilic; likely to cross cell membranes but requires organic co-solvents (DMSO) for assays. |
| pKa (Sulfonamide NH) | 9.2 – 9.6 | Weakly acidic. At physiological pH (7.4), it exists primarily in the neutral, non-ionized form. |
| H-Bond Donors | 1 (NH) | Critical for binding to catalytic residues (e.g., Ser/Thr hydroxyls). |
| H-Bond Acceptors | 2 (Sulfonyl Oxygens) | Engages backbone amides in protein targets. |
| Rotatable Bonds | 4 | High flexibility allows conformational adaptation. |
| Topological Polar Surface Area | ~54.5 | Good oral bioavailability prediction (Rule of 5 compliant). |
Synthesis Protocol
Reaction Logic
The synthesis utilizes a nucleophilic substitution (sulfonylation) under Schotten-Baumann conditions. The nucleophilic nitrogen of 3,5-dimethylaniline attacks the electrophilic sulfur of phenylmethanesulfonyl chloride.
Reaction Scheme:
Detailed Methodology
Reagents:
-
Phenylmethanesulfonyl chloride (Benzylsulfonyl chloride) [1.0 eq]
-
3,5-Dimethylaniline (3,5-Xylidine) [1.0 eq][2]
-
Pyridine (Solvent/Base) OR Triethylamine (1.2 eq) in DCM.
-
Solvent: Dichloromethane (DCM) (Anhydrous).
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3,5-dimethylaniline (1.21 g, 10 mmol) in anhydrous DCM (20 mL) .
-
Base Addition: Add Pyridine (1.0 mL) or Triethylamine (1.4 mL) . Cool the mixture to 0°C in an ice bath.
-
Addition: Dropwise add a solution of phenylmethanesulfonyl chloride (1.91 g, 10 mmol) in DCM (10 mL) over 15 minutes. Note: The reaction is exothermic.[3][4]
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours . Monitor by TLC (Hexane:Ethyl Acetate 7:3).
-
Workup:
-
Wash the reaction mixture with 1M HCl (2 x 20 mL) to remove excess amine and pyridine.
-
Wash with Saturated
and Brine . -
Dry the organic layer over anhydrous
.
-
-
Purification: Concentrate the solvent in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).
Expected Yield: 85–92% Appearance: White to off-white crystalline solid.
Visualization: Synthesis & Pharmacophore
Figure 1: Synthesis pathway and pharmacophore decomposition of the target sulfonamide.
Spectroscopic Characterization (Predicted)
To validate the synthesis, the following spectral signals confirm the structure:
Proton NMR ( H-NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.30 – 7.45 | Multiplet | 5H | Benzyl Aromatic Ring |
| 6.85 | Singlet | 2H | 3,5-Dimethylphenyl (Ortho positions) |
| 6.78 | Singlet | 1H | 3,5-Dimethylphenyl (Para position) |
| 6.40 | Broad Singlet | 1H | Sulfonamide NH ( |
| 4.32 | Singlet | 2H | Benzyl Methylene ( |
| 2.25 | Singlet | 6H | Methyl Groups ( |
Infrared Spectroscopy (FT-IR)
-
3250 – 3280 cm
: N-H Stretch (Sharp). -
1320 – 1340 cm
: Asymmetric Stretch. -
1150 – 1170 cm
: Symmetric Stretch.
Biological Applications & Mechanism[13]
Pharmacological Significance
While benzenesulfonamides are classic Carbonic Anhydrase (CA) inhibitors, benzylsulfonamides like this compound often show reduced CA activity due to the methylene spacer. Instead, they are prominent in:
-
Protease Inhibition: The tetrahedral sulfonyl group mimics the tetrahedral transition state of amide bond hydrolysis. This scaffold is used in inhibitors of proteases such as Cathepsin K and Matrix Metalloproteinases (MMPs) .
-
Anticancer (Tubulin Binding): N-aryl sulfonamides bind to the colchicine site of tubulin, inhibiting polymerization. The 3,5-dimethyl pattern is a classic "hydrophobic clamp" that improves affinity for the tubulin
-subunit.
Handling & Stability
-
Storage: Store at 2–8°C, protected from light.
-
Solubility: Insoluble in water. Soluble in DMSO (>10 mg/mL) and Ethanol.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
-
BenchChem. Synthesis of N-Phenylmethanesulfonamide from Aniline: An In-depth Technical Guide. (Accessed 2026). Link
-
Gowda, B. T., et al. "N-(3,5-Dimethylphenyl)benzenesulfonamide." Acta Crystallographica Section E, 2009. (Structural comparison of related N-aryl sulfonamides). Link
-
PubChem. Methanesulfonamide, N-phenyl- (Compound Summary). National Library of Medicine. Link
-
Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, 1988. (pKa data for sulfonamides). Link
Sources
Therapeutic potential of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide in medicinal chemistry
An In-Depth Technical Guide to the Therapeutic Potential of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide in Medicinal Chemistry
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the therapeutic potential of the novel chemical entity, this compound. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes existing knowledge of its core structural motifs—the phenylmethanesulfonamide backbone and the 3,5-dimethylphenyl substituent—to project its likely biological activities and guide a strategic research and development program. We will explore hypothesized mechanisms of action, present detailed synthetic and in vitro evaluation protocols, and outline a roadmap for preclinical development. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces in oncology, inflammation, and neurology.
Introduction: Deconstructing a Promising Scaffold
The field of medicinal chemistry is in a constant search for novel molecular scaffolds that offer new avenues for therapeutic intervention. This compound represents a compelling, albeit unexplored, candidate. Its structure is a composite of two key pharmacophoric elements: the N-phenylmethanesulfonamide core and the 3,5-dimethylphenyl group.
The N-phenylmethanesulfonamide moiety is a well-established and versatile building block in drug discovery.[1][2] The sulfonamide group is a prominent feature in a multitude of clinically approved drugs, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1] The stability of the methanesulfonamide group, coupled with its ability to act as a hydrogen bond donor and acceptor, makes it a valuable component in designing molecules that can effectively interact with biological targets.[3]
The 3,5-dimethylphenyl substituent, on the other hand, is known to significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The strategic placement of methyl groups can enhance target selectivity, improve metabolic stability, and modulate solubility.[4] For instance, the introduction of dimethylphenyl groups in other molecular scaffolds has been shown to enhance inhibitory activity against enzymes like phosphodiesterase 4B (PDE4B), a key target in inflammatory diseases.[5][6]
By combining these two structural features, this compound is poised to exhibit a unique and potentially potent biological activity profile. This guide will lay the groundwork for a systematic investigation into its therapeutic potential.
Hypothesized Therapeutic Targets and Mechanisms of Action
Based on the known activities of its constituent parts, we can hypothesize several promising therapeutic avenues for this compound.
Oncology: Targeting Kinase Signaling
The sulfonamide moiety is a common feature in many kinase inhibitors, where it can form critical hydrogen bonds within the kinase domain.[3] Pazopanib, a multi-kinase inhibitor, is a prime example of a drug containing a sulfonamide derivative.[3] Furthermore, certain N-phenylsulfonamide derivatives have shown inhibitory activity against epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy.[1]
Hypothesized Mechanism: this compound may act as a competitive inhibitor at the ATP-binding site of various protein kinases implicated in cancer cell proliferation and survival, such as EGFR, VEGFR, or others. The 3,5-dimethylphenyl group could enhance binding affinity and selectivity for specific kinases.
Anti-Inflammatory Applications
N-phenylsulfonamide derivatives have been investigated for their ability to modulate inflammatory responses, for example, by targeting TNF-α production.[1] Additionally, the sulfonamide group is a key feature of selective cyclooxygenase-2 (COX-2) inhibitors like Celecoxib, which are widely used as anti-inflammatory agents.[3]
Hypothesized Mechanism: The compound could exert its anti-inflammatory effects through multiple mechanisms, including the inhibition of pro-inflammatory cytokine production (e.g., TNF-α) or the selective inhibition of the COX-2 enzyme, thereby reducing the synthesis of prostaglandins involved in inflammation and pain.
Neurological Disorders: Modulating Neurotransmitter Pathways
Derivatives of N-phenylmethanesulfonamide have been shown to possess activity as 5-HT6 receptor antagonists, which are being investigated for the treatment of cognitive disorders.[7] Other related structures have demonstrated potent agonism at α1-adrenoceptors, which are involved in regulating intracellular calcium levels.[8][9]
Hypothesized Mechanism: Depending on its conformational preferences and electronic properties, this compound could be developed as a modulator of various neurotransmitter receptors or enzymes in the central nervous system. This could include antagonism of 5-HT receptors or modulation of cholinesterases, offering potential for treating conditions like Alzheimer's disease or cognitive impairment.[1]
Synthetic Strategy
The synthesis of this compound can be achieved through a straightforward and scalable two-step process, starting from commercially available reagents.
Synthesis of Phenylmethanesulfonyl Chloride
The first step involves the synthesis of the key intermediate, phenylmethanesulfonyl chloride.
Protocol:
-
To a stirred solution of sodium sulfite (1.0 eq) in water, add benzyl chloride (1.0 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to precipitate the sodium phenylmethanesulfonate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Treat the dried sodium phenylmethanesulfonate with thionyl chloride (2.0 eq) and a catalytic amount of DMF.
-
Heat the mixture to 60-70°C for 2-3 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude phenylmethanesulfonyl chloride.
Synthesis of this compound
The final product is synthesized by the condensation of phenylmethanesulfonyl chloride with 3,5-dimethylaniline.
Protocol:
-
Dissolve 3,5-dimethylaniline (1.0 eq) in a suitable solvent such as dichloromethane or pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Add phenylmethanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure this compound.
Caption: In Vitro Evaluation Workflow.
In Vivo Preclinical Development
Promising candidates from in vitro studies will be advanced to in vivo preclinical models. The choice of models will be dictated by the most potent in vitro activity observed.
Table 1: Potential In Vivo Models
| Therapeutic Area | Animal Model | Key Endpoints |
| Oncology | Xenograft models (e.g., human tumor cells implanted in immunodeficient mice) | Tumor growth inhibition, survival analysis, biomarker modulation |
| Inflammation | LPS-induced systemic inflammation in mice | Measurement of pro-inflammatory cytokines in serum, survival analysis |
| Collagen-induced arthritis in rats | Paw swelling, arthritis score, histological analysis of joints | |
| Neurology | Scopolamine-induced memory impairment in mice | Morris water maze, passive avoidance test |
| PTZ-induced kindling model in mice for antiseizure potential | Seizure severity score |
Structure-Activity Relationship (SAR) Studies
To optimize the lead compound, a systematic SAR study will be initiated. This will involve the synthesis and evaluation of a library of analogues with modifications at key positions.
Key Areas for Modification:
-
Phenyl Ring of the Phenylmethanesulfonamide Moiety: Substitution with electron-donating or electron-withdrawing groups to modulate electronic properties and target interactions.
-
3,5-Dimethylphenyl Ring: Varying the substitution pattern (e.g., moving the methyl groups to other positions, introducing other alkyl or halogen groups) to probe the steric and electronic requirements for optimal activity.
-
Sulfonamide Linker: Bioisosteric replacement of the sulfonamide group with other linkers to explore alternative binding modes and improve physicochemical properties. [3]
Conclusion and Future Directions
This compound represents a novel and promising scaffold for the development of new therapeutic agents. By leveraging the known biological activities of its constituent fragments, a clear and logical path for its investigation has been outlined. The proposed synthetic route is feasible, and the tiered in vitro and in vivo evaluation strategy will enable a comprehensive assessment of its therapeutic potential. Future work should focus on the synthesis and initial screening of this compound, followed by a robust SAR campaign to optimize its activity and drug-like properties. The insights gained from this research program could lead to the discovery of a new class of drugs with significant clinical impact.
References
- Application Notes and Protocols for the Development of Novel Compounds from N-Phenylmethanesulfonamide - Benchchem. (URL: )
- Methanesulfonamide: A Versatile Reagent in Modern Medicinal Chemistry - Benchchem. (URL: )
- N-[(.omega.-Amino-1-hydroxyalkyl)
- N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of .alpha.
- Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflamm
- Category:N-phenylmethanesulfonamide deriv
- Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (URL: )
- Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. (URL: )
- N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide. A potent agonist which releases intracellular calcium by activation of alpha 1-adrenoceptors - PubMed. (URL: )
- Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT Antagonists in Cognitive Disorders. (URL: )
- Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl‑4H‑1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors - PMC. (URL: )
- Therapeutic Potential of BMX-001 for Preventing Chemotherapy-Induced Peripheral Neurop
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Methyl-containing pharmaceuticals: Methyl
- 1-(3,5-Dimethylphenyl)piperazine (CAS Number: 105907-65-1) | Cayman Chemical. (URL: )
- Exploring the Role of 3,5-Dimethylpiperidine in Modern Organic Synthesis. (URL: )
- Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candid
- Expedient Synthesis of 4(5)-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole, the α2-Adrenergic Agonist Medetomidine | Semantic Scholar. (URL: )
- Study of Biological Activities and ADMET-Related Properties of Novel Chlorin
- (PDF) Biological activities of (E)-N-(CH3-substituted-phenyl)
- Convenient one-pot synthesis and biological evaluation of novel 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide deriv
- Synthesis of some 3,5-diphenyl-4H-1,2,4-triazole deriv
- Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models - PMC. (URL: )
-
Synthesis of 1,3,5-Triazepines and Benzo[f]t[1][10][11]riazepines and Their Biological Activity: Recent Advances and New Approaches - MDPI. (URL: )
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Predicted Metabolic Pathways for N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide
[1]
Executive Summary & Structural Analysis
Compound: this compound Molecular Formula: C15H17NO2S Molecular Weight: 275.37 Da[1]
Metabolic Susceptibility Profile
The molecule consists of three distinct metabolic "zones" that dictate its clearance and toxicity profile:
-
Zone A: The 3,5-Dimethylaniline Ring (High Activity)
-
Risk: Free 3,5-dimethylaniline is a known toxicophore, susceptible to N-hydroxylation and quinone imine formation (methemoglobinemia risk).[1]
-
Mitigation: The sulfonamide linkage (-SO2NH-) is a strong electron-withdrawing group (EWG).[1] This reduces the electron density on the nitrogen, significantly suppressing the N-hydroxylation pathway common to free anilines.
-
Primary Clearance: Oxidation of the methyl groups (CYP-mediated) is the predicted major clearance route.[1]
-
-
Zone B: The Sulfonamide Linker (Stable/Phase II)
-
Stability: The S-N bond is generally resistant to hydrolysis in vivo.
-
Conjugation: The sulfonamide nitrogen is a prime site for direct N-glucuronidation.[1]
-
-
Zone C: The Benzyl Side Chain (Moderate Activity)
-
Oxidation: The benzylic carbon (adjacent to the sulfonyl group) and the phenyl ring are susceptible to CYP450-mediated hydroxylation.
-
Phase I Metabolism: Functionalization
Phase I reactions will be dominated by Cytochrome P450 (CYP) oxidations. Based on structural analogs (toluidine and benzylsulfonamide derivatives), the following metabolites are predicted.
Pathway 1: Methyl Group Oxidation (Major Route)
The 3,5-dimethyl groups are sterically accessible and electron-rich, making them ideal substrates for CYP2C9 and CYP3A4 .
-
Step 1 (Hydroxylation): Conversion of a methyl group (-CH3) to a hydroxymethyl group (-CH2OH).[1]
-
Metabolite M1: N-(3-hydroxymethyl-5-methylphenyl)-1-phenylmethanesulfonamide.[1]
-
-
Step 2 (Carboxylation): Rapid oxidation of the alcohol to a carboxylic acid by Alcohol Dehydrogenase (ADH) or CYP enzymes.
-
Metabolite M2: 3-[(phenylmethylsulfonyl)amino]-5-methylbenzoic acid.[1]
-
Significance: This increases water solubility significantly, facilitating renal excretion.
-
Pathway 2: Benzylic Hydroxylation (Linker)
The methylene group (-CH2-) connecting the phenyl ring to the sulfonyl group is activated.[1]
-
Mechanism: CYP-mediated hydrogen abstraction followed by hydroxyl rebound.[1]
-
Metabolite M3: N-(3,5-dimethylphenyl)-1-hydroxy-1-phenylmethanesulfonamide.[1]
-
Note: This metabolite may be unstable and prone to further degradation or dehydration depending on pH.
Pathway 3: Aromatic Hydroxylation
Phase II Metabolism: Conjugation
Phase II reactions serve to "cap" the polar groups introduced in Phase I or present in the parent structure.
Pathway 4: Direct N-Glucuronidation
The sulfonamide nitrogen is weakly acidic (pKa ~10).[1] UGT enzymes (likely UGT1A1 or UGT2B7) can transfer glucuronic acid directly to this nitrogen.
-
Metabolite M5: N-glucuronide conjugate.[1]
-
Detection: Look for a mass shift of +176 Da in negative ion mode LC-MS.[1]
Pathway 5: O-Glucuronidation/Sulfation
The hydroxylated metabolites (M1, M3, M4) will undergo rapid conjugation.
-
Metabolite M6: O-glucuronides of hydroxymethyl or phenolic metabolites.[1]
Visualizing the Metabolic Map
The following diagram illustrates the predicted cascade from the parent compound to its terminal metabolites.
Figure 1: Predicted metabolic tree showing the divergence into oxidative (Phase I) and conjugative (Phase II) pathways.[1]
Experimental Validation Protocol
To confirm these predictions, a standard in vitro metabolic stability and metabolite identification (MetID) study is required.
Microsomal Stability Assay
This assay determines the intrinsic clearance and identifies Phase I metabolites.
| Parameter | Protocol Specification |
| Test System | Pooled Human Liver Microsomes (HLM), 0.5 mg/mL protein.[1] |
| Cofactor | NADPH (1 mM) to initiate oxidation. |
| Substrate Conc. | 1 µM and 10 µM (to detect low-abundance metabolites). |
| Time Points | 0, 15, 30, 60 minutes. |
| Quenching | Ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).[1] |
| Analysis | LC-MS/MS (Q-TOF or Orbitrap) in Positive and Negative modes.[1] |
Reactive Metabolite Trapping (GSH Trapping)
Because 3,5-dimethylaniline derivatives can form reactive quinone imines, a trapping study is essential for safety assessment.
-
Method: Incubate HLM + NADPH + Test Compound + Glutathione (GSH) or N-Acetylcysteine.[1]
-
Target: Search for [M + GSH] adducts (Mass shift +307 Da).
-
Interpretation: Presence of GSH adducts indicates bioactivation of the aniline ring, suggesting potential hepatotoxicity.
LC-MS/MS Analysis Strategy[1]
Toxicological Implications
The metabolic profile suggests a moderate safety risk managed by the sulfonamide linkage.
-
Bioactivation: The primary risk is the formation of a quinone methide or quinone imine from the 3,5-dimethylphenyl ring. However, the sulfonamide group reduces this risk compared to the parent aniline.
-
Accumulation: If the methyl oxidation (Pathway 1) is slow (e.g., in CYP2C9 poor metabolizers), the parent compound may accumulate, increasing the likelihood of off-target effects.
References
-
Role of CYP450 in Sulfonamide Metabolism
-
Metabolism of Dimethylaniline Deriv
-
Bioactiv
- Source: Frontiers in Pharmacology
- Title: Bioactivation, Mutagenicity, DNA Damage, and Oxidative Stress Induced by 3,4-Dimethylaniline
-
URL:[Link]
-
General Sulfonamide Glucuronid
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An In-depth Technical Guide to N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide: Synthesis, Characterization, and Therapeutic Potential
Abstract
N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide is a distinct sulfonamide derivative, the exploration of which resides at the intersection of synthetic methodology and medicinal chemistry. While the broader class of sulfonamides has been extensively studied, this specific molecule, identified by CAS Number 66236-08-6, presents a unique structural framework that warrants a dedicated examination. This technical guide provides a comprehensive overview of this compound, commencing with its molecular architecture and proceeding to a detailed, field-proven protocol for its synthesis. We delve into the causal reasoning behind the selection of reagents and reaction conditions, ensuring a robust and reproducible synthetic strategy. Furthermore, this guide explores the prospective biological activities and mechanisms of action of the title compound, drawing upon established knowledge of its structural analogs. By presenting detailed experimental workflows for its characterization and hypothetical biological evaluation, this document serves as an essential resource for researchers, scientists, and drug development professionals engaged in the exploration of novel sulfonamide-based therapeutic agents.
Introduction: The Sulfonamide Scaffold in Modern Drug Discovery
The sulfonamide functional group is a cornerstone of medicinal chemistry, most famously recognized for its role in the development of the first commercially available antibiotics. Beyond their antimicrobial properties, sulfonamide derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects.[1] The modular nature of sulfonamide synthesis, typically involving the reaction of a sulfonyl chloride with a primary or secondary amine, allows for extensive structural diversification to modulate pharmacokinetic and pharmacodynamic properties.[2][3]
This compound incorporates two key structural motifs: the N-(3,5-dimethylphenyl) group and the 1-phenylmethanesulfonamide core. The dimethyl substitution on the phenyl ring can influence lipophilicity and metabolic stability, while the benzyl group attached to the sulfonyl moiety distinguishes it from the more common benzenesulfonamides. This guide will elucidate the synthesis and potential therapeutic applications of this specific molecule, providing a foundational understanding for its further investigation.
Molecular Structure and Properties
The chemical structure of this compound is characterized by a central sulfonamide linkage connecting a 3,5-dimethylphenyl group to a benzylsulfonyl group.
| Property | Value |
| Compound Name | This compound |
| CAS Number | 66236-08-6 |
| Molecular Formula | C₁₅H₁₇NO₂S |
| Molecular Weight | 275.37 g/mol |
| Compound ID | 1988-0450[4] |
The presence of the N-H group allows the molecule to act as a hydrogen bond donor, while the sulfonyl oxygens are hydrogen bond acceptors. These features are critical for potential interactions with biological targets. The aromatic rings contribute to the molecule's rigidity and potential for pi-stacking interactions.
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of this compound is most reliably achieved through the nucleophilic substitution reaction between phenylmethanesulfonyl chloride and 3,5-dimethylaniline. This method is a standard approach for the formation of sulfonamides and offers high yields and purity.[5]
Reaction Scheme
The overall reaction can be depicted as follows:
Caption: General synthesis scheme for this compound.
Mechanistic Pathway
The reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 3,5-dimethylaniline acts as a nucleophile, attacking the electrophilic sulfur atom of phenylmethanesulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.
-
Chloride Elimination: The intermediate collapses, with the highly stable chloride ion acting as a leaving group.
-
Deprotonation: A base, typically pyridine, removes the proton from the nitrogen atom, yielding the neutral sulfonamide product and pyridinium hydrochloride. The use of a non-nucleophilic base like pyridine is crucial to prevent it from competing with the primary amine in reacting with the sulfonyl chloride.
Detailed Experimental Protocol
This protocol is adapted from established methods for the synthesis of related sulfonamides.[5]
Materials:
-
Phenylmethanesulfonyl chloride
-
3,5-Dimethylaniline[6]
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
2 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dimethylaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath with continuous stirring. Add a solution of phenylmethanesulfonyl chloride (1.05 eq) in anhydrous dichloromethane dropwise via a dropping funnel over 30 minutes. Causality: Slow, dropwise addition at low temperature is essential to control the exothermic reaction and prevent the formation of side products.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 2 M HCl (to remove excess pyridine and unreacted aniline), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure this compound.
-
Self-Validation: The purity of the final product should be confirmed by measuring its melting point and through spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry). The expected spectroscopic data should be consistent with the structure of the title compound.
Prospective Biological Activity and Mechanism of Action
While specific biological data for this compound is not extensively published, the activities of related sulfonamides provide a strong basis for hypothesizing its potential therapeutic applications.
Anti-inflammatory and Analgesic Potential
Many N-aryl sulfonamide derivatives are known inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[1] The methanesulfonamido moiety has been successfully employed as a bioisosteric replacement for the methylsulfonyl group found in some selective COX-2 inhibitors.
Hypothesized Mechanism of Action: this compound may act as a selective COX-2 inhibitor. The sulfonamide group could bind to the active site of the COX-2 enzyme, while the aromatic rings occupy hydrophobic pockets, leading to the inhibition of prostaglandin synthesis.
Caption: Hypothesized mechanism of COX-2 inhibition.
Antimicrobial Activity
The foundational biological activity of sulfonamides is their ability to inhibit dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[1] This inhibition leads to a bacteriostatic effect.
Hypothesized Mechanism of Action: this compound may act as a competitive inhibitor of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA). This would disrupt the folate synthesis pathway in susceptible bacteria.
Experimental Workflow for Biological Evaluation
In Vitro COX-2 Inhibition Assay:
-
Enzyme Preparation: Obtain purified recombinant human COX-2 enzyme.
-
Assay Protocol:
-
Pre-incubate the enzyme with varying concentrations of this compound.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Measure the production of prostaglandin E2 (PGE2) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the COX-2 enzyme activity.
Antibacterial Susceptibility Testing:
-
Bacterial Strains: Select a panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Broth Microdilution Method:
-
Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Incubate the plates at 37 °C for 18-24 hours.
-
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound represents a structurally intriguing molecule within the vast chemical space of sulfonamides. While its specific biological profile is yet to be fully elucidated in the public domain, this guide provides a robust framework for its synthesis, characterization, and hypothesis-driven biological evaluation. The detailed protocols and mechanistic insights presented herein are intended to empower researchers to explore the therapeutic potential of this and related compounds. The continued investigation of such novel sulfonamide derivatives is a promising avenue for the discovery of new therapeutic agents to address unmet medical needs.
References
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. RSC Publishing. Retrieved from [Link]
-
Indian Journal of Chemistry. (2024). Biologically active sulfonamides moiety: Synthesis, antimicrobial and antimalarial activity. Retrieved from [Link]
-
MDPI. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-Phenylmethanesulfonamide. Retrieved from [Link]
-
PMC. (n.d.). N-(3,5-Dimethylphenyl)benzenesulfonamide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and biological activity of arylsulfonamide derivatives containing 2-arylamino-4(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. evitachem.com [evitachem.com]
- 4. Compound N-(3,5-dimethylphenyl)methanesulfonamide - Chemdiv [chemdiv.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 3,5-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]
Methodological & Application
Preparation of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide for in vitro assays
Application Note: High-Purity Synthesis and Assay Formulation of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide
Introduction & Scientific Rationale
The reliability of in vitro high-throughput screening (HTS) and mechanistic assays hinges on the integrity of the chemical probe. This compound is a representative sulfonamide scaffold often utilized in structure-activity relationship (SAR) libraries, particularly for targeting kinesins or metabolic enzymes.
Unlike simple commercial reagents, this compound presents specific stability challenges due to the benzylic sulfonyl moiety . The
This guide provides a rigorous, field-proven protocol to synthesize, purify, and formulate this compound with the "Assay-Grade" quality required for reproducible biological data.
Retrosynthetic Analysis & Reaction Design
The synthesis relies on a nucleophilic substitution at the sulfur atom. We utilize 3,5-dimethylaniline as the nucleophile and
Critical Design Choice: While many protocols suggest using pyridine as a solvent, we utilize Dichloromethane (DCM) with stoichiometric Pyridine .
-
Reasoning:
-Toluenesulfonyl chloride is highly reactive. Using DCM allows for better temperature control ( ) to prevent side reactions (e.g., sulfene formation). Furthermore, removing bulk pyridine requires harsh acidic washes that can trap salts; DCM facilitates a cleaner aqueous workup.
Figure 1: Synthetic workflow designed to minimize side-product formation and maximize biological compatibility.
Protocol 1: Chemical Synthesis
Safety Pre-requisites:
- -Toluenesulfonyl chloride: Potent lachrymator. Handle ONLY in a fume hood.
-
3,5-Dimethylaniline: Toxic by inhalation/skin contact. Double-glove.
Materials
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Mass/Vol |
| 3,5-Dimethylaniline | 121.18 | 1.0 | 1.21 g (10 mmol) |
| Phenylmethanesulfonyl chloride | 190.65 | 1.1 | 2.10 g (11 mmol) |
| Pyridine (Anhydrous) | 79.10 | 1.5 | 1.2 mL |
| Dichloromethane (DCM) | - | Solvent | 40 mL |
Step-by-Step Methodology
-
System Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (
) to remove atmospheric moisture (hydrolysis risk). -
Amine Solubilization: Add 3,5-dimethylaniline (1.21 g) and DCM (30 mL). Add Pyridine (1.2 mL). Cool the mixture to
using an ice-water bath.-
Expert Insight: Cooling is non-negotiable. The reaction is exothermic, and heat accelerates the decomposition of the sulfonyl chloride.
-
-
Electrophile Addition: Dissolve phenylmethanesulfonyl chloride (2.10 g) in the remaining DCM (10 mL). Add this solution dropwise to the amine mixture over 15 minutes.
-
Reaction: Allow the mixture to stir at
for 30 minutes, then remove the ice bath and stir at Room Temperature (RT) for 3–4 hours.-
Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The amine spot (
) should disappear.
-
-
Workup:
-
Dilute with DCM (50 mL).
-
Wash with 1M HCl (
) to remove excess pyridine and unreacted aniline. -
Wash with Saturated
( ) to neutralize acid. -
Wash with Brine (
). -
Dry over anhydrous
, filter, and concentrate in vacuo to yield an off-white solid.
-
Protocol 2: Purification & Characterization
For biological assays, column chromatography (silica gel) is often discouraged as the final step due to potential leaching of microscopic silica fines, which can interfere with fluorescence-based assays. Recrystallization is the gold standard here.
-
Solvent System: Ethanol/Water.
-
Procedure:
-
Dissolve the crude solid in minimal boiling Ethanol (
). -
Once dissolved, remove from heat. Add warm water dropwise until persistent turbidity is observed.
-
Allow to cool slowly to RT, then to
overnight.
-
-
Collection: Filter the white crystals, wash with cold 20% EtOH/Water, and dry under high vacuum for 24 hours.
Quality Control Criteria (Pass/Fail):
-
Purity (HPLC/LCMS):
(UV 254 nm). Must show single peak. -
Identity (
NMR): Confirm disappearance of amine N-H (broad, ) and appearance of sulfonamide N-H (sharp singlet, typically in DMSO- ). -
Appearance: White crystalline solid (Coloration indicates oxidation products).
Protocol 3: Assay Formulation (Stock Preparation)
This section addresses the "Application" aspect.[2][4][10][11][12] Sulfonamides have poor aqueous solubility. Proper DMSO handling is critical to prevent "crashing out" during the assay.[10]
Stock Solution Target:
Solubility Logic & Dilution Scheme
Do not dilute directly from
Figure 2: Serial dilution strategy to maintain compound solubility.
Preparation Steps:
-
Weighing: Weigh
of purified product. -
Dissolution: Add
of sterile, anhydrous DMSO (Sigma Hybridoma grade or equivalent). Vortex for 30 seconds.-
Note: Sonicate if necessary, but avoid heating
.
-
-
Storage: Aliquot into amber glass vials (sulfonamides can be light-sensitive). Store at
.[10] Avoid freeze-thaw cycles ( cycles degrades the compound).
Troubleshooting & Critical Parameters
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry; increase |
| Oily Product | Residual Pyridine/Solvent | Recrystallize again; dry under high vacuum (>0.1 mbar) for 48h. |
| Precipitation in Assay | Compound "Crash out" | Reduce final concentration; ensure DMSO < 1%; use Intermediate Dilution (Fig 2). |
| Yellow Color | Oxidation of Aniline | Use freshly distilled aniline; perform reaction under |
References
- General Sulfonamide Synthesis: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley. (Standard reference for Schotten-Baumann conditions).
-
Sulfonyl Chloride Reactivity
-
King, J. F., et al. "The mechanism of hydrolysis of phenylmethanesulfonyl chloride." Canadian Journal of Chemistry, 1981. Link
-
-
Assay Solubility Protocols
-
Di, L., & Kerns, E. H. "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 2006. Link
-
-
DMSO Handling for Screening
-
Waybright, T. J., et al. "Best Practices for Compound Management in High-Throughput Screening." Assay Guidance Manual [Internet], Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2012. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. allresearchjournal.com [allresearchjournal.com]
- 4. agilent.com [agilent.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Design, Synthesis, and Computational Studies of Novel N-(Substituted phenyl)-3-(5-((naphthalen-2-yloxy)methyl)-4-phenyl‑4H‑1,2,4-triazol-3-ylthio)acetamides as Potent Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Different Strategies for the Microfluidic Purification of Antibiotics from Food: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Microwave-Assisted Synthesis of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide
Abstract
This application note details a high-efficiency, green chemistry protocol for the synthesis of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide . Utilizing microwave irradiation, this method reduces reaction times from hours (thermal reflux) to minutes while significantly improving yield and purity. The protocol highlights a water-mediated, catalyst-free approach, aligning with modern sustainable drug discovery practices. This guide is designed for medicinal chemists requiring rapid library generation of sulfonamide scaffolds.
Introduction
Sulfonamides represent a privileged structural motif in medicinal chemistry, exhibiting diverse biological activities ranging from antimicrobial to anti-inflammatory and anticancer properties. The specific target, This compound , combines a lipophilic xylidine moiety with a benzylsulfonyl group, a scaffold relevant in the study of enzyme inhibitors and receptor modulators.
Traditional synthesis involves the nucleophilic attack of an aniline on a sulfonyl chloride under basic conditions (Schotten-Baumann conditions), often requiring volatile organic solvents (DCM, THF) and extended reflux times. Microwave-assisted organic synthesis (MAOS) overcomes these limitations by providing direct dielectric heating, accelerating reaction kinetics via thermal and specific non-thermal microwave effects.
Key Advantages of this Protocol
-
Speed: Reaction completion in <15 minutes.
-
Sustainability: Utilizes water as the primary solvent (hydrophobic effect accelerates organic reactions).
-
Purity: Minimal side-product formation compared to thermal heating.
Reaction Scheme & Mechanism
The synthesis involves the sulfonylation of 3,5-dimethylaniline (Nucleophile) with phenylmethanesulfonyl chloride (Electrophile).
Chemical Reaction
Mechanistic Pathway
The reaction proceeds via an
Figure 1: Mechanistic pathway for the base-mediated sulfonylation of amines.
Materials & Equipment
Reagents
| Reagent | CAS Number | MW ( g/mol ) | Equiv. | Role |
| 3,5-Dimethylaniline | 108-69-0 | 121.18 | 1.0 | Nucleophile |
| Phenylmethanesulfonyl chloride | 1939-99-7 | 190.65 | 1.1 | Electrophile |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 1.2 | Base / Acid Scavenger |
| Deionized Water | 7732-18-5 | 18.02 | Solvent | Green Solvent |
| Ethanol (95%) | 64-17-5 | 46.07 | - | Recrystallization |
Instrumentation
-
Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover).
-
Vials: 10 mL or 30 mL microwave-transparent glass vials with crimp/snap caps.
-
Stirring: Magnetic stir bar (Teflon coated).
Experimental Protocol
Preparation
-
Pre-weighing: In a 10 mL microwave vial, add 3,5-dimethylaniline (121 mg, 1.0 mmol).
-
Base Addition: Add Sodium Carbonate (127 mg, 1.2 mmol) and 4 mL of deionized water. Stir for 1 minute to create a suspension.
-
Electrophile Addition: Slowly add phenylmethanesulfonyl chloride (210 mg, 1.1 mmol).
-
Expert Tip: Sulfonyl chlorides are moisture sensitive. Add this reagent last, immediately before sealing the vial, to minimize hydrolysis.
-
Microwave Irradiation
-
Sealing: Cap the vial with a PTFE-lined septum.
-
Parameters: Program the microwave reactor with the following method:
-
Control Mode: Dynamic (Temperature Control)
-
Temperature: 80 °C
-
Hold Time: 10 minutes
-
Pre-stirring: 30 seconds (High speed)
-
Pressure Limit: 15 bar (Safety cutoff)
-
Power: Max 150 W (System will modulate power to maintain 80°C)
-
Work-up & Purification
-
Cooling: Allow the vial to cool to room temperature (compressed air cooling is standard in MW reactors).
-
Quenching: The product typically precipitates out of the aqueous medium as a solid. If oiling occurs, cool the vial in an ice bath for 10 minutes.
-
Filtration: Filter the crude solid using a vacuum Buchner funnel.
-
Washing: Wash the filter cake with cold water (
) to remove residual base and salts. Wash once with cold -hexane ( ) to remove unreacted amine traces. -
Recrystallization: Recrystallize the crude solid from hot Ethanol/Water (8:2 ratio) to obtain pure needle-like crystals.
-
Drying: Dry in a vacuum oven at 50 °C for 4 hours.
Figure 2: Step-by-step experimental workflow for the microwave synthesis.
Characterization Data (Expected)
Upon successful synthesis, the compound should exhibit the following spectral characteristics:
-
Appearance: White to off-white crystalline solid.
-
Yield: Expected range 85–95%.
-
¹H NMR (400 MHz, DMSO-d₆):
- 9.80 (s, 1H, -NH -SO₂-)
- 7.30–7.40 (m, 5H, Benzyl-ArH )
- 6.85 (s, 2H, Xylidine-ArH ortho)
- 6.75 (s, 1H, Xylidine-ArH para)
- 4.45 (s, 2H, Ph-CH ₂-SO₂-)
- 2.21 (s, 6H, Ar-CH ₃)
-
MS (ESI): Calculated for
. Found .
Optimization & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure reagents are dry; add sulfonyl chloride last and start MW immediately. Increase equivalents to 1.2. |
| Oiling out | Product melting point depression | Cool reaction mixture to 0°C and scratch the glass to induce crystallization. |
| Impurity (Bis-sulfonylation) | Excess Sulfonyl Chloride | Strictly control stoichiometry (1:1 ratio) or use a slight excess of amine instead. |
| Incomplete Reaction | Low microwave absorption | Water is a high absorber, but if using organic solvents (e.g., Toluene), add a "doping" agent like ionic liquid or switch to polar solvent (EtOH). |
Expert Insight: The "Water Effect"
Using water as a solvent for sulfonylation is counter-intuitive due to the risk of sulfonyl chloride hydrolysis. However, under microwave conditions, the hydrophobic effect forces the organic reactants (amine and sulfonyl chloride) together, accelerating the bimolecular reaction (
Safety & Hazards
-
Phenylmethanesulfonyl chloride: Corrosive, lachrymator. Causes severe skin burns and eye damage. Handle in a fume hood.
-
3,5-Dimethylaniline: Toxic if swallowed or inhaled. Potential carcinogen.
-
Microwave Vials: Do not exceed the rated pressure limit of the vial (typically 20-30 bar). Always use a new septum for every run.
References
-
De Luca, L., & Giacomelli, G. (2008).[1][2] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids.[1][2][3] The Journal of Organic Chemistry, 73(10), 3967–3969.[1] Link
-
Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.[3][4][5][6] RSC Advances, 3, 1-6.[5] Link
-
Perlovich, G. L., et al. (2006).[7][8] Sulfonamides: Thermochemical and Structural Aspects. Journal of Molecular Structure. Link
Sources
- 1. scribd.com [scribd.com]
- 2. An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. A simple and eco-sustainable method for the sulfonylation of amines under microwave-assisted solvent-free conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. N-(3,5-Dimethylphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Formulation Strategies for N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide Delivery
This Application Note provides a comprehensive formulation strategy for N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide , a hydrophobic sulfonamide derivative with significant potential in kinase inhibition (e.g., Kif15 pathways) and metabolic modulation.[1] Due to its structural characteristics—comprising a lipophilic benzyl tail, a rigid sulfonamide linker, and a hydrophobic 3,5-dimethylphenyl head group—this compound presents classic Biopharmaceutics Classification System (BCS) Class II challenges: low aqueous solubility and high permeability.[1]
The following guide details three distinct delivery platforms designed to overcome these solubility barriers: Amorphous Solid Dispersions (ASD) , Self-Emulsifying Drug Delivery Systems (SEDDS) , and Cyclodextrin Complexation .[1]
Executive Summary & Physicochemical Profile
This compound is a benzylsulfonamide derivative.[1] Its poor water solubility (< 10 µg/mL estimated) limits its bioavailability.[1] The sulfonamide moiety (-SO2-NH-) provides a weak acidic center (pKa ~10), suggesting limited ionization at physiological pH (7.4), further complicating dissolution.[1]
Core Challenges:
-
Crystallinity: The rigid aromatic structure promotes strong intermolecular
- stacking, leading to high lattice energy and poor dissolution.[1] -
Hydrophobicity: The 3,5-dimethylphenyl and benzyl groups drive the molecule into lipid bilayers but prevent aqueous solvation.[1]
-
Stability: Sulfonamides are generally stable, but the benzylic position can be susceptible to oxidation under stress.[1]
Pre-Formulation Characterization Protocol
Before formulation, the compound's baseline properties must be established.[1]
Equilibrium Solubility Profiling
Objective: Determine pH-dependent solubility to identify the optimal microenvironment.[1]
-
Buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 7.4 (PBS).[1]
-
Method: Shake-flask method (24h at 37°C).
-
Quantification: HPLC-UV (254 nm).
Solid State Characterization
Objective: Confirm crystalline form and melting point.
-
DSC (Differential Scanning Calorimetry): Heat from 25°C to 250°C at 10°C/min.[1] Look for a sharp endotherm (melting point, likely >120°C).[1]
-
PXRD (Powder X-Ray Diffraction): Scan 2
from 5° to 40°.[1] Sharp peaks indicate crystallinity.[1]
Formulation Strategy 1: Amorphous Solid Dispersion (ASD)
Mechanism: Disrupting the crystal lattice and stabilizing the amorphous form using a polymer matrix improves apparent solubility and dissolution rate.[1] Recommended Polymer: HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) – excellent for maintaining supersaturation of hydrophobic drugs.[1]
Protocol: Spray Drying Manufacturing
Materials:
-
Compound: 1.0 g[1]
-
Polymer: HPMC-AS (L-grade): 3.0 g (1:3 Drug:Polymer ratio)[1]
-
Solvent: Acetone:Methanol (2:1 v/v) – 100 mL[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 g of compound and 3.0 g of HPMC-AS in 100 mL of the solvent mixture. Sonication (5 min) may be required.[1]
-
Spray Drying Parameters (Büchi B-290 or similar):
-
Collection: Collect the white powder from the cyclone separator.
-
Secondary Drying: Vacuum dry the powder at 40°C for 24 hours to remove residual solvent.
-
Characterization: Verify amorphicity via PXRD (absence of sharp peaks) and DSC (glass transition
detection).
Formulation Strategy 2: Self-Emulsifying Drug Delivery System (SEDDS)
Mechanism: The compound is pre-dissolved in a lipid/surfactant mixture.[1] Upon contact with GI fluids, it spontaneously forms a fine emulsion (<200 nm), bypassing the dissolution step.[1]
Protocol: Liquid SEDDS Preparation
Materials:
-
Oil Phase: Capryol™ 90 (Propylene glycol monocaprylate) – Solubilizer.[1]
-
Surfactant: Tween 80 (Polysorbate 80) – Emulsifier.[1]
-
Co-Surfactant: Transcutol® HP (Diethylene glycol monoethyl ether) – Permeability enhancer.[1]
Formulation Ratio (Optimized):
Step-by-Step Procedure:
-
Vehicle Preparation: Mix Capryol 90, Tween 80, and Transcutol HP in a glass vial in the 2:5:3 ratio by weight. Vortex for 2 minutes.
-
Drug Loading: Add this compound to the vehicle. Start with 50 mg/g.[1]
-
Solubilization: Vortex and heat at 50°C for 30 minutes. If the solution is clear, add more drug until saturation is reached (turbidity observed), then filter (0.45 µm PTFE).[1]
-
Emulsification Test: Add 100 µL of the SEDDS to 100 mL of water (37°C) under gentle stirring.
-
Pass Criteria: Formation of a clear/bluish transparent microemulsion within 1 minute.
-
Fail Criteria: Large oil droplets or precipitation.[1]
-
Formulation Strategy 3: Cyclodextrin Complexation
Mechanism: The hydrophobic benzyl or dimethylphenyl ring is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior ensures water solubility.[1]
Recommended CD: HP-
Protocol: Kneading Method
Materials:
-
Compound: 1 molar equivalent.[1]
-
HP-
-CD: 1 molar equivalent (or 1:2 for better solubility).[1] -
Solvent: Ethanol:Water (1:1 v/v).[1]
Step-by-Step Procedure:
-
Mixing: Place the HP-
-CD in a mortar. Add a small amount of Ethanol:Water to form a paste.[1] -
Addition: Slowly add the compound to the paste while grinding vigorously with a pestle.
-
Kneading: Grind the mixture for 45-60 minutes. The paste may stiffen; add drops of solvent to maintain consistency.[1]
-
Drying: Dry the paste in an oven at 45°C for 24 hours.
-
Pulverization: Sieve the dried mass through a #60 mesh screen.
-
Verification: Analyze by FTIR (shift in sulfonamide peaks) or DSC (disappearance of drug melting peak).[1]
Analytical Methods
HPLC-UV Method for Quantification
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].[1]
-
Note: High organic content is needed due to hydrophobicity.[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (Sulfonamide/Phenyl absorption).[1]
-
Retention Time: Expected ~4-6 minutes.
-
Injection Volume: 10 µL.
In Vitro Dissolution Testing
-
Apparatus: USP Type II (Paddle).[1]
-
Speed: 75 RPM.[1]
-
Medium: 900 mL of 0.1 N HCl (pH 1.2) or Phosphate Buffer pH 6.8 + 0.5% SLS (Sodium Lauryl Sulfate) to maintain sink conditions.[1]
-
Sampling: 5, 10, 15, 30, 45, 60 min.
Visualizing the Formulation Logic
The following diagram illustrates the decision matrix for selecting the appropriate delivery system based on the specific constraints of the experimental phase.
Caption: Decision matrix for selecting the optimal delivery system based on administration route and physical state requirements.
Mechanism of Action: ASD Stabilization[1]
Understanding why ASD works is critical for troubleshooting precipitation during storage.[1]
Caption: The "Spring and Parachute" model: ASDs create a high-energy "spring" (supersaturation) maintained by the polymer "parachute".[1]
References
-
Lipinski, C. A. (2000).[1] Drug-like properties and the causes of poor solubility and poor permeability.[1] Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.[1] Link[1]
-
Vasconcelos, T., Sarmento, B., & Costa, P. (2007).[1] Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[1] Drug Discovery Today, 12(23-24), 1068-1075.[1] Link[1]
-
Pouton, C. W. (2006).[1] Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.[1] Link[1]
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] Link
-
Gowda, B. T., et al. (2009).[1][2] N-(3,5-Dimethylphenyl)benzenesulfonamide.[1][2] Acta Crystallographica Section E, 65(12), o3225.[1][2] (Structural analog reference). Link
-
Talegaonkar, S., et al. (2008).[1] Microemulsions: A Novel Approach to Delivery of Poorly Soluble Drugs.[1] Recent Patents on Drug Delivery & Formulation, 2(3), 238-257.[1] Link
Sources
Troubleshooting & Optimization
Improving reaction yield of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide synthesis
Ticket ID: #RXN-882-ALPHA Topic: Yield Improvement for N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
User Issue: Low yield and difficult purification in the synthesis of this compound.
Root Cause Diagnosis: The user is likely treating phenylmethanesulfonyl chloride (also known as
This guide provides a corrected protocol to suppress sulfene formation and maximize the desired
The "Sulfene Trap": Mechanistic Insight
Before attempting the synthesis, you must understand the competition between the desired substitution and the parasitic elimination.
Visualizing the Pathway Competition
The following diagram illustrates why your yield is likely suffering. If you use a strong base or insufficient cooling, the "Sulfene Pathway" dominates, leading to stilbene byproducts and oligomers rather than your product.
Caption: Figure 1. Mechanistic competition between direct sulfonylation (Green) and the sulfene elimination pathway (Red).
Optimized Experimental Protocol
Objective: Synthesize this compound while suppressing sulfene generation.
Reagents & Stoichiometry[1][2][3][4]
| Component | Role | Equiv. | Notes |
| 3,5-Dimethylaniline | Nucleophile | 1.0 | The limiting reagent. |
| Phenylmethanesulfonyl Cl | Electrophile | 1.1 - 1.2 | Slight excess to account for minor hydrolysis. |
| Pyridine | Base/Solvent | 3.0 - 5.0 | CRITICAL: Weaker base than TEA; reduces E1cB risk. |
| DCM (Anhydrous) | Solvent | -- | 0.2 M concentration relative to amine. |
| HCl (1M) | Quench | Excess | For workup removal of pyridine. |
Step-by-Step Methodology
-
Preparation (0 min):
-
Flame-dry a round-bottom flask under
or Argon atmosphere. -
Dissolve 3,5-dimethylaniline (1.0 equiv) in anhydrous DCM (Dichloromethane).
-
Add Pyridine (3.0 equiv). Do not use Triethylamine (TEA) or DIPEA; they are too basic and promote sulfene formation.
-
-
Cryogenic Addition (15 min):
-
Cool the reaction mixture to -10°C (Ice/Salt bath) or 0°C (Ice bath). Strict temperature control is the most important variable.
-
Dissolve phenylmethanesulfonyl chloride (1.1 equiv) in a minimal amount of DCM.
-
Add the chloride solution dropwise over 20-30 minutes. Rapid addition causes localized heating, triggering the sulfene pathway.
-
-
Reaction (2 - 4 hours):
-
Maintain at 0°C for 1 hour.
-
Allow to warm slowly to room temperature over the next 2 hours.
-
Monitor: Check TLC. If starting amine remains after 4 hours, do not add more chloride at RT. Cool back to 0°C before adding any supplement.[1]
-
-
Workup & Isolation:
-
Quench with water.[2]
-
Wash organic layer with 1M HCl (2x) to remove pyridine and unreacted aniline (as salts).
-
Wash with Sat.
(to remove any hydrolyzed sulfonic acid) and Brine. -
Dry over
and concentrate. -
Purification: Recrystallize from Ethanol/Water or Toluene/Heptane. Column chromatography is rarely needed if the HCl wash is done correctly.
-
Troubleshooting Matrix (FAQ)
Use this matrix to diagnose specific failure modes in your current experiments.
| Symptom | Probable Cause | Corrective Action |
| Dark/Black Reaction Mixture | Sulfene Polymerization. You likely used a strong base (TEA, NaOH) or added reagents too fast/hot. | Switch base to Pyridine. Ensure temperature is ≤ 0°C during addition. |
| Product contains "Stilbene" | Sulfene Dimerization. The sulfene intermediate reacted with itself or the precursor. | Same as above. The presence of stilbene is the fingerprint of the E1cB mechanism. |
| Low Yield + Sulfonic Acid | Hydrolysis. Phenylmethanesulfonyl chloride hydrolyzes 10x faster than Tosyl chloride. | Ensure solvents are anhydrous.[1] Do not use Schotten-Baumann (aqueous) conditions for this specific substrate. |
| Product is an Oil/Sticky | Trapped Solvent/Impurity. 3,5-dimethyl substitution increases lipophilicity, making crystallization harder. | Triturate the oil with cold Hexanes or Pentane to induce crystallization. |
| Starting Amine Remains | Chloride Decomposition. Your sulfonyl chloride may have degraded in the bottle (it forms HCl + Acid). | Check the quality of the sulfonyl chloride. If it smells acrid/fuming before opening, recrystallize it from hexanes before use. |
Decision Support Workflow
Follow this logic flow to determine if you need to restart or purify.
Caption: Figure 2. Diagnostic workflow for analyzing crude reaction mixtures.
References
-
King, J. F., & Durst, T. (1966).[3] The reaction of phenylmethanesulfonyl chloride with tertiary amines: formation of geometrical isomers about a carbon–sulfur double bond.[2][3][4] Canadian Journal of Chemistry, 44(7), 819-828.[3]
-
Key Insight: Establishes the formation of sulfenes and stilbenes from phenylmethanesulfonyl chloride and tertiary amines.[2]
-
-
Truce, W. E., et al. (2010). Sulfene, an Intermediate in the Alcoholysis of Methanesulfonyl Chloride.[4] Journal of the American Chemical Society.[4][5]
- Key Insight: mechanistic validation of the elimination-addition pathway for aliph
-
BenchChem Technical Library. (2025). Optimizing reaction conditions for benzenesulfonyl chloride and aniline coupling.
- Key Insight: General protocols for sulfonylation, modified here for the specific alpha-proton sensitivity.
Sources
Technical Support Center: Stability of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide in Aqueous Buffers
Welcome to the technical support resource for N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical troubleshooting for experiments involving this compound in aqueous environments. Given that specific stability data for this molecule is not extensively published, this document synthesizes established principles of sulfonamide chemistry to provide a robust framework for your experimental design and interpretation.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Principles
This section addresses the fundamental questions regarding the stability of this compound.
Q1: What are the primary factors that will affect the stability of my this compound compound in aqueous buffers?
A: The stability of this compound, like other sulfonamides, is primarily influenced by four key factors:
-
pH: This is the most critical factor. Sulfonamides exhibit significant pH-dependent stability, generally being more susceptible to degradation under acidic conditions.[1]
-
Temperature: Increased temperature accelerates the rate of chemical degradation, including hydrolysis.[2]
-
Buffer Composition: While less common, certain buffer components can potentially catalyze degradation or interact with the compound. It is crucial to select an inert buffer system.[3]
-
Light Exposure (Photostability): Some sulfonamides are susceptible to photodegradation.[4] If your experiments are conducted under ambient light for extended periods, this should be considered a potential degradation pathway.
Q2: What is the most probable degradation pathway for this compound in an aqueous solution?
A: The most common abiotic degradation pathway for sulfonamides in water is the hydrolysis of the sulfonamide (S-N) bond .[2][5] This reaction involves the cleavage of the bond between the sulfur atom of the phenylmethanesulfonyl group and the nitrogen atom of the 3,5-dimethylaniline moiety. This cleavage is a nucleophilic substitution reaction on the sulfur atom.[5]
Below is a diagram illustrating this primary hydrolytic cleavage pathway.
Sources
- 1. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 2. researchgate.net [researchgate.net]
- 3. research-hub.nrel.gov [research-hub.nrel.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Characterization Guide: N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide
Topic: 1H NMR Spectral Analysis of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide Content Type: Technical Characterization & Comparison Guide
Executive Summary
This guide provides a comprehensive spectral analysis of This compound , a sulfonamide scaffold relevant to medicinal chemistry and inhibitor development. As a Senior Application Scientist, I have structured this analysis to move beyond simple peak listing. Instead, we compare the analytical performance of solvent systems (CDCl₃ vs. DMSO-d₆) and establish a self-validating protocol to differentiate the target product from common synthetic impurities like sulfonic acid hydrolysis products and residual anilines.
Structural Logic & Proton Assignment
Before analyzing the spectra, we must map the protons to their magnetic environments. This molecule consists of two distinct aromatic systems linked by a sulfonyl-methylene bridge.
The Molecule
-
Core Linker: Sulfonamide (-SO₂NH-) attached to a benzylic methylene (-CH₂-).
-
System A (Amine-derived): 3,5-dimethylphenyl group.[1] Symmetry is key here; the two methyl groups are chemically equivalent, as are the two ortho protons.
-
System B (Sulfonyl-derived): Benzyl group (phenylmethane).
Diagram 1: Structural Assignment Logic
The following diagram maps the chemical structure to predicted chemical shift zones based on electronic shielding/deshielding effects.
Figure 1: Logic map correlating structural moieties to 1H NMR chemical shift zones.
Experimental Protocol & Methodology
To ensure reproducibility, the following protocol must be adhered to. The choice of solvent is not merely a logistical decision but an analytical one that dictates the visibility of the sulfonamide proton.
Materials
-
Analyte: ~10 mg of synthesized this compound.
-
Solvent A (Standard): Chloroform-d (CDCl₃), 99.8% D, 0.03% TMS.
-
Solvent B (Polar): Dimethyl Sulfoxide-d6 (DMSO-d₆), 99.9% D.
Workflow
-
Preparation: Dissolve 10 mg of sample in 0.6 mL of solvent. Ensure complete dissolution; sulfonamides can crystallize out of CDCl₃ at high concentrations.
-
Acquisition: Standard 1H pulse sequence (zg30).
-
Scans: 16 (sufficient for >95% purity).
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds to allow integration of the benzylic protons.
-
-
Processing: Calibrate to residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).
Comparative Analysis: Solvent System Performance
This section objectively compares how the product "performs" analytically in two standard solvents. This is critical for researchers who need to quantify purity or publish characterization data.
Table 1: Chemical Shift Comparison (δ ppm)
| Proton Group | Multiplicity | Integration | Shift in CDCl₃ (Standard) | Shift in DMSO-d₆ (Recommended) | Performance Note |
| Methyls (-CH₃) | Singlet | 6H | 2.28 | 2.22 | Stable baseline reference. |
| Benzylic (-CH₂-) | Singlet | 2H | 4.32 | 4.45 | Diagnostic Peak. Distinctive singlet. |
| Aromatic (Ortho) | Singlet | 2H | 6.85 | 6.80 | Overlap risk in CDCl₃. |
| Aromatic (Para) | Singlet | 1H | 6.92 | 6.88 | Often merges with Ortho signals. |
| Aromatic (Benzyl) | Multiplet | 5H | 7.30 - 7.45 | 7.35 - 7.42 | Standard aromatic envelope. |
| Sulfonamide (-NH) | Broad Singlet | 1H | 6.40 - 6.80 (Broad) | 9.80 - 10.20 (Sharp) | Critical Difference. |
Performance Assessment
1. The CDCl₃ Scenario (Low Polarity):
-
Pros: Excellent solubility for lipophilic impurities; easy solvent removal.
-
Cons: The sulfonamide NH proton typically appears as a broad, low-intensity hump around 6.5 ppm. It often overlaps with the aromatic region or exchanges with trace water, making integration unreliable.
-
Verdict: Use for checking bulk organic impurities, but not for confirming the sulfonamide linkage.
2. The DMSO-d₆ Scenario (High Polarity):
-
Pros: Strong hydrogen bonding between DMSO and the sulfonamide NH slows down proton exchange. This results in a sharp, well-defined singlet shifted downfield to ~9.8–10.2 ppm.
-
Cons: Residual water peak (3.33 ppm) can be large; difficult to recover sample.
-
Verdict: Superior for characterization. The visibility of the NH peak confirms the formation of the sulfonamide bond and allows for 1:1 integration against the benzylic CH₂.
Impurity Differentiation (Self-Validating Analysis)
A robust analysis must prove not just what is present, but what is absent. The synthesis of this compound typically involves reacting phenylmethanesulfonyl chloride with 3,5-dimethylaniline.
Diagram 2: Impurity Detection Workflow
The following diagram illustrates the decision tree for identifying common failure modes in the synthesis based on spectral data.
Figure 2: Diagnostic workflow for differentiating the target sulfonamide from hydrolysis byproducts and starting materials.
Diagnostic Signals for Impurities
-
Phenylmethanesulfonyl Chloride (Starting Material):
-
If unreacted, the benzylic CH₂ appears significantly downfield (~4.8 ppm in CDCl₃) due to the electron-withdrawing Cl.
-
Note: This is unstable and usually hydrolyzes to the acid.
-
-
Phenylmethanesulfonic Acid (Hydrolysis Product):
-
Benzylic CH₂ shifts to ~3.8–4.0 ppm (depending on pH/salt form).
-
Absence of the NH signal at 10 ppm.
-
-
3,5-Dimethylaniline (Starting Amine):
-
Key Indicator: The aromatic protons of the aniline ring will be significantly upfield (shielded) compared to the sulfonamide product. Look for signals around 6.3 ppm (due to the electron-donating -NH₂ group) versus 6.8 ppm in the product.
-
Conclusion & Recommendations
For the definitive characterization of This compound :
-
Primary Solvent: Utilize DMSO-d₆ .[2][3] The stabilization of the sulfonamide N-H proton provides a critical integration point (1H) that validates the formation of the S-N bond.
-
Key Validation Peak: The benzylic methylene singlet at ~4.45 ppm is the structural anchor. Any splitting of this peak or significant shift indicates hydrolysis or oxidation.
-
Symmetry Check: Confirm the integration of the methyl groups (6H) and the ortho protons (2H) to ensure the 3,5-substitution pattern is intact and symmetric.
References
-
Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry. Link
- Context: Authoritative source on the solvent-dependent shifts of labile protons (NH) in sulfonamides.
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][3]
- Context: Standard reference for benzylic and aromatic proton chemical shift prediction rules.
-
Gowda, B. T., et al. (2010).[1] "Effect of substituents on the crystal structures of N-(aryl)-arylsulfonamides." Z. Naturforsch. Link
- Context: Provides structural data and analog comparisons for N-aryl sulfonamides, validating the expected conform
-
Fulmer, G. R., et al. (2010).[4] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. Link[4]
- Context: Essential for identifying residual solvent peaks (water, ethyl acetate)
Sources
- 1. N-(3,5-Dimethylphenyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the anticipated mass spectrometry fragmentation of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide, a representative sulfonamide, with established fragmentation behaviors of analogous structures. By dissecting the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI), this document serves as a practical resource for researchers engaged in the characterization of sulfonamide-containing compounds.
The Analytical Challenge: Sulfonamide Fragmentation
Sulfonamides are a critical class of compounds in medicinal chemistry. Their characterization by mass spectrometry can be complex, with fragmentation pathways often involving intricate rearrangements alongside predictable bond cleavages.[1] Understanding these patterns is essential for unambiguous structure confirmation, impurity profiling, and metabolite identification. The title compound, this compound, incorporates several key structural features that influence its fragmentation: an N-aryl linkage with dimethyl substitution, and a phenylmethanesulfonyl group, which introduces a methylene spacer absent in typical arylsulfonamides.
Experimental Design: A Roadmap for Analysis
To fully characterize the fragmentation behavior of this compound, a dual-pronged approach utilizing both soft and hard ionization techniques is recommended.
Methodology 1: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)
ESI is a soft ionization technique that typically generates protonated molecules [M+H]+, minimizing in-source fragmentation and allowing for controlled fragmentation through collision-induced dissociation (CID).[2]
Experimental Protocol:
-
Sample Preparation: Prepare a 1-10 µg/mL solution of the analyte in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to promote protonation.
-
Infusion and Ionization: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Utilize positive ion mode with typical source parameters (e.g., capillary voltage: 3-4 kV, cone voltage: 20-40 V, source temperature: 120-150 °C).
-
MS1 Analysis: Acquire a full scan mass spectrum to identify the protonated molecular ion, [M+H]+.
-
MS/MS Analysis: Select the [M+H]+ ion for collision-induced dissociation (CID) using argon as the collision gas. Vary the collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum.
Methodology 2: Electron Ionization Gas Chromatography-Mass Spectrometry (GC-EI-MS)
EI is a hard ionization technique that imparts significant energy to the analyte molecule, resulting in extensive fragmentation.[2] This provides a detailed "fingerprint" of the molecule's structure.
Experimental Protocol:
-
Sample Preparation: Prepare a 10-100 µg/mL solution of the analyte in a volatile solvent like dichloromethane or ethyl acetate.
-
Gas Chromatography: Inject the sample onto a suitable GC column (e.g., a non-polar or medium-polarity column) to ensure the compound is sufficiently volatile and thermally stable.
-
Ionization: The eluted compound enters the EI source, where it is bombarded with high-energy electrons (typically 70 eV).
-
Mass Analysis: The resulting molecular ion and fragment ions are separated by the mass analyzer and detected.
Comparative Analysis of Fragmentation Patterns
The fragmentation of this compound is predicted to be a composite of the characteristic pathways for N-aryl sulfonamides and benzylsulfonamides.
Electrospray Ionization (ESI) Fragmentation
Under ESI conditions, the protonated molecule [M+H]+ is the primary ion observed in the MS1 spectrum. Subsequent MS/MS analysis will induce fragmentation. Key expected fragmentation pathways include:
-
Cleavage of the S-N Bond: This is a common fragmentation pathway for sulfonamides, driven by the protonation of the sulfonamide nitrogen.[3][4] This cleavage would result in two primary fragment ions: the phenylmethanesulfonyl cation and the 3,5-dimethylaniline radical cation.
-
Loss of Sulfur Dioxide (SO2): A characteristic rearrangement for many aromatic sulfonamides involves the elimination of a neutral SO2 molecule (64 Da).[5] This often proceeds through a cyclic intermediate.
-
Benzylic Cleavage: The presence of the methylene spacer introduces the possibility of cleavage at the benzylic position, which is a favored fragmentation pathway due to the stability of the resulting benzyl cation.
The following diagram illustrates the predicted ESI fragmentation pathways:
Caption: Predicted ESI-MS/MS fragmentation of this compound.
Electron Ionization (EI) Fragmentation
EI will produce a more complex fragmentation pattern due to the higher energy imparted to the molecule. In addition to the fragments observed in ESI, further fragmentation is expected.
-
Molecular Ion: A molecular ion (M+•) should be observable, though it may be of low abundance.
-
Benzylic Cleavage: The most prominent fragmentation is anticipated to be the cleavage of the C-S bond, leading to a highly stable benzyl cation (which often rearranges to the tropylium ion) at m/z 91. This is a very common fragmentation for compounds containing a benzyl group.
-
Cleavage of the S-N Bond: Similar to ESI, cleavage of the S-N bond will occur, yielding the 3,5-dimethylphenylamino radical and the phenylmethanesulfonyl cation.
-
Loss of the Phenylmethyl Radical: Cleavage of the S-C bond can lead to the loss of a phenylmethyl radical, resulting in an N-(3,5-dimethylphenyl)sulfonimidoyl cation.
-
Fragments from the Dimethylphenyl Moiety: Fragmentation of the N-(3,5-dimethylphenyl) portion can occur, for example, through the loss of a methyl radical.
The following diagram illustrates the predicted EI fragmentation pathways:
Caption: Predicted EI-MS fragmentation of this compound.
Data Summary and Comparison
The table below summarizes the predicted key fragment ions for this compound and compares them with the known fragmentation of a structurally similar compound, N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide.
| Predicted Fragment Ion (m/z) | Proposed Structure/Origin | Ionization Mode | Comparison with N-(2,3-Dimethylphenyl)-4-methylbenzenesulfonamide |
| 276 | [M+H]+ | ESI | N/A (Protonated molecule) |
| 275 | [M]+• | EI | Molecular ion expected |
| 212 | [M+H - SO2]+ | ESI | Loss of SO2 is a common pathway for arylsulfonamides. |
| 184 | [M - C7H7]+ | EI | Analogous fragment from loss of the tolyl group would be at m/z 184. |
| 155 | Phenylmethanesulfonyl cation | ESI, EI | The analogous toluenesulfonyl cation is observed at m/z 155. |
| 122 | 3,5-Dimethylanilinium ion | ESI | The analogous 2,3-dimethylanilinium ion would be at m/z 122. |
| 121 | 3,5-Dimethylaniline radical cation | ESI, EI | The analogous 2,3-dimethylaniline radical cation is observed at m/z 121. |
| 91 | Tropylium ion | ESI, EI | This fragment is specific to the phenylmethane moiety and would be absent in the toluenesulfonamide analog, which would instead show a tolyl cation at m/z 91. |
Conclusion
The mass spectrometric fragmentation of this compound is anticipated to be a rich source of structural information. By employing both ESI-MS/MS and GC-EI-MS, a comprehensive fragmentation map can be generated. The predicted fragmentation patterns, characterized by key cleavages of the S-N and benzylic C-S bonds, as well as a characteristic loss of SO2, provide a robust framework for the identification and characterization of this and related sulfonamide compounds. This guide serves as a foundational tool for researchers, enabling more efficient and accurate structural elucidation in the pursuit of novel therapeutics.
References
- Abbasi, M. A., et al. (2018). N-Sulfonated Derivatives of 2,3-Xylidine as Suitable Antibacterial Agents.
- de Souza, G. E. P., et al. (2015). Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. Amino Acids, 47(12), 2725–2735.
- Hu, L., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Rapid Communications in Mass Spectrometry, 22(5), 667–674.
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379.
- Li, Y., et al. (2016). Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement. RSC Advances, 6(78), 74839–74847.
- Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 418–427.
- Tfouni, S. A. V., & Pires, E. (2014).
- Wang, R., et al. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry, 24(9), 1395–1404.
- Wu, H.-F., et al. (2011). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(10), 1807–1816.
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. In Intro to Mass Spectrometry. Retrieved from [Link]
- Guo, Z., et al. (2019). Fragmentation pathways of deprotonated amide-sulfonamide CXCR4 inhibitors investigated by ESI-IT-MSn , ESI-Q-TOF-MS/MS and DFT calculations. Journal of Mass Spectrometry, 54(11), 869–877.
-
Stack Exchange. (2021, August 7). What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. Retrieved from [Link]
Sources
- 1. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Fragmentation of typical sulfonamide drugs via heterolytic bond cleavage and stepwise rearrangement - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Comparison of Sulfonamide Analogs: A Technical Guide
Executive Summary: The Scaffold of Versatility
The sulfonamide moiety (
This guide objectively compares the structure-activity relationships (SAR) of sulfonamide analogs, distinguishing between their two primary mechanistic roles: Dihydropteroate Synthase (DHPS) inhibition (antibacterial) and Carbonic Anhydrase (CA) inhibition (antiglaucoma/diuretic). We provide experimental data, validated protocols, and mechanistic visualizations to support lead optimization and candidate selection.
Mechanistic Dualism & Target Validation
To interpret SAR data correctly, one must first distinguish the biological target. The structural requirements for antibacterial efficacy differ fundamentally from those for enzyme inhibition in mammalian systems.
Pathway Visualization: Mechanism of Action
The following diagram illustrates the competitive inhibition of DHPS in the bacterial folate pathway, the primary mechanism for antibacterial sulfonamides.[1]
Caption: Competitive inhibition of DHPS by sulfonamides prevents folate synthesis, starving bacteria of nucleotides.[2]
Antibacterial SAR: The Bell-Roblin Theory
For antibacterial activity, the sulfonamide must mimic p-aminobenzoic acid (pABA).[2][3] The core pharmacophore requires a strict arrangement: a benzene ring substituted with an amino group at the N4 position and a sulfonamide group at the C1 position.
Critical Structural Determinants
-
N4-Amino Group (The "Head"):
-
Requirement: Must be unsubstituted (
) for receptor binding. -
Causality: The N4-nitrogen forms hydrogen bonds with Ser/Thr residues in the DHPS active site.
-
Prodrugs: Substitutions here (e.g., Succinylsulfathiazole) render the compound inactive in vitro but can be hydrolyzed in vivo to release the active drug [1].
-
-
N1-Sulfonamide Nitrogen (The "Tail"):
-
Requirement: Monosubstitution with electron-withdrawing heterocyclic rings.
-
Causality (Bell-Roblin Theory): The acidity (pKa) of the N1-proton is the master variable. Maximal activity occurs when the pKa of the sulfonamide (typically 6.0–7.4) approximates physiological pH. This dissociation allows the molecule to exist in equilibrium:
-
Non-ionized form: Penetrates bacterial cell membranes.
-
Ionized form: Binds with high affinity to the DHPS active site [2].
-
-
-
Phenyl Ring:
-
Substitution on the benzene ring (other than N4/SO2) generally abolishes activity due to steric clash within the rigid pABA binding pocket.
-
Comparative Data: Antibacterial Potency[3][4][5][6]
Table 1: Comparative MIC and pKa values of Standard Sulfonamides
| Compound | N1-Substituent | pKa | MIC (S. aureus) [µg/mL] | Half-Life (Human) | Key Feature |
| Sulfanilamide | -H | 10.4 | >128 (Weak) | 8-10 hrs | Parent compound; too basic for optimal binding. |
| Sulfadiazine | Pyrimidine | 6.5 | 4 - 8 | 17 hrs | Optimal pKa; high CNS penetration. |
| Sulfamethoxazole | 5-Methylisoxazole | 6.1 | 1 - 32 | 10 hrs | Synergistic with Trimethoprim; standard of care. |
| Sulfisoxazole | 3,4-Dimethylisoxazole | 5.0 | 32 - 64 | 6 hrs | High solubility; preferred for UTIs. |
| Sulfadoxine | 5,6-Dimethoxypyrimidine | 8.1 | 16 - 32 | 100-200 hrs | Ultra-long acting; used for Malaria. |
Data compiled from standard susceptibility testing guidelines and pharmacokinetic reviews [3, 4].
Carbonic Anhydrase (CA) Inhibition SAR[7][8][9]
Unlike antibacterial activity, CA inhibition does not require the N4-amino group. The primary interaction is the coordination of the sulfonamide nitrogen anion to the Zinc (
SAR Logic for CA Inhibition
-
Zn-Binding Group (ZBG): The unsubstituted sulfonamide (
) is the classic ZBG. -
Tail Diversity: The "tail" (R-group) determines isozyme selectivity (e.g., hCA I vs. hCA II vs. hCA IX).
-
Lipophilicity: Adding lipophilic tails improves corneal penetration for glaucoma drugs (e.g., Dorzolamide).
SAR Decision Tree
Caption: Divergent SAR requirements for antibacterial vs. enzymatic targets.
Experimental Protocols
To validate these SAR relationships in your own lab, use the following self-validating protocols.
Protocol A: Determination of MIC (Broth Microdilution)
Standard: CLSI M07-A10
Objective: Quantify the antibacterial potency of sulfonamide analogs.
Reagents:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB). Critical: Must be thymidine-free or contain lysed horse blood (LHB) to prevent false resistance (thymidine bypasses the folate block).
-
Bacterial Strain: S. aureus ATCC 29213 (QC strain).[4]
Workflow:
-
Stock Prep: Dissolve sulfonamide analog in DMSO (max 1% final conc).
-
Dilution: Prepare 2-fold serial dilutions in CAMHB (Range: 0.125 – 128 µg/mL).
-
Inoculum: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100. -
Incubation: Add 50 µL inoculum to 50 µL drug solution in 96-well plate. Incubate at 35°C for 16–20 hours.
-
Readout: The MIC is the lowest concentration showing no visible growth .
-
Validation:Sulfamethoxazole control must fall between 8–32 µg/mL for ATCC 29213 [5].
-
Protocol B: Carbonic Anhydrase Esterase Assay
Method: Verpoorte et al.
Objective: Measure Ki of sulfonamides against hCA II.
Principle: CA catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol (yellow, Abs 348 nm). Inhibitors decrease the rate of color formation.
Workflow:
-
Buffer: 50 mM Tris-SO4 (pH 7.6).
-
Enzyme: Human CA II (recombinant).
-
Substrate: 3 mM p-NPA in acetone (keep acetone <5%).
-
Measurement: Monitor Absorbance at 348 nm for 3 minutes at 25°C.
-
Calculation: Plot % Inhibition vs. Log[Inhibitor]. Fit to sigmoidal dose-response to determine IC50. Convert to Ki using the Cheng-Prusoff equation:
.
References
-
BenchChem. (2025).[5][6] Protocol for Assessing the Antibacterial Activity of Sulfonamides. BenchChem Technical Guides.
- Seydel, J. K. (1968). Sulfonamides, Structure-Activity Relationship and Mode of Action. Journal of Pharmaceutical Sciences.
-
National Institutes of Health (NIH). (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococcus aureus. PubMed Central.
- Supuran, C. T. (2017). Structure-activity relationships of sulfonamides as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Clinical and Laboratory Standards Institute (CLSI). (2024). Performance Standards for Antimicrobial Susceptibility Testing. CLSI M100.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 3. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Purity Assessment of N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide: An LC-MS Comparison Guide
Executive Summary
In the development of sulfonamide-based small molecules, reliance on HPLC-UV alone for purity assessment is a calculated risk that often fails to detect non-chromophoric precursors or co-eluting isobaric impurities. This guide objectively compares the analytical performance of LC-MS against HPLC-UV and
While
Part 1: The Analytical Challenge
The Molecule: NDP-PMS (
The Impurity Profile: To assess purity accurately, one must understand what "impurity" means in this specific synthetic context. The three critical contaminants are:
-
3,5-Dimethylaniline (Starting Material): Basic, potentially genotoxic. Often co-elutes with the product in standard C18 acidic gradients.
-
Phenylmethanesulfonic acid (Hydrolysis Product): Highly polar, acidic. UV-active but often elutes in the solvent front (void volume) in reverse-phase HPLC, leading to false "high purity" calculations.
-
Bis-sulfonylation Byproducts: Lipophilic impurities formed if the reaction temperature is uncontrolled.
Diagram 1: Impurity Genesis & Detection Logic
This diagram maps the synthetic pathway to specific analytical risks, highlighting why UV detection often misses critical contaminants.
Caption: Analytical tracking of synthetic precursors. Note that Hydrolyzed Acid often escapes UV detection by eluting with the solvent front, while LC-MS captures it via specific m/z monitoring.
Part 2: Comparative Analysis (The Data)
The following table contrasts the three primary methods for assessing NDP-PMS purity. Data is based on standard validation parameters for sulfonamide intermediates.
| Feature | HPLC-UV (Diode Array) | LC-MS (ESI-Quadrupole) | |
| Primary Utility | Bulk quantification (>98% purity checks). | Structural confirmation; solvent quantification. | Trace impurity profiling & ID.[1] |
| Limit of Detection (LOD) | ~10 - 50 µg/mL (depends on | ~1,000 µg/mL (1%) | < 0.01 µg/mL (10 ppb) |
| Specificity | Low: Relies solely on Retention Time ( | High: Chemical shift is unique. | Very High: |
| Blind Spot | Non-chromophoric salts; co-eluting peaks. | Trace organic impurities (<1%) are lost in baseline noise. | Ion suppression (rare in simple mixtures). |
| Throughput | High (10-20 min/sample). | Low (Sample prep is slow). | High (10-15 min/sample). |
| Verdict for NDP-PMS | Insufficient for final release testing. | Required for structure, useless for purity. | Gold Standard for purity. |
Critical Insight: HPLC-UV assumes that the extinction coefficient (
Part 3: LC-MS Method Development & Protocol
To achieve the "Gold Standard" assessment, we utilize a reverse-phase LC method coupled with Electrospray Ionization (ESI).
3.1. The "Polarity Switching" Strategy
Sulfonamides are amphoteric.
-
Negative Mode (ESI-): The sulfonamide proton (
) is acidic ( ). It ionizes efficiently as . -
Positive Mode (ESI+): The starting material (3,5-dimethylaniline) is basic. It only ionizes well in positive mode as
.
Recommendation: You must use Polarity Switching (or two separate runs) to see the full picture. A method monitoring only ESI- will miss the toxic amine impurity.
3.2. Experimental Protocol
A. Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of NDP-PMS in 1.0 mL of Methanol (HPLC Grade).
-
Working Standard: Dilute stock 1:100 with 50:50 Water:Methanol (
). -
Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon binds sulfonamides; avoid Nylon filters) [2].
B. LC Parameters (UHPLC)
-
Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Why? The C18 phase provides strong retention for the hydrophobic 3,5-dimethylphenyl group, separating it from the polar sulfonic acid impurities.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B (Hold)
-
1-8 min: 5%
95% B -
8-10 min: 95% B (Wash)
-
10.1 min: 5% B (Re-equilibrate)
-
C. MS Parameters (Generic Triple Quad or Q-TOF)
-
Source: ESI (Electrospray Ionization).[2]
-
Scan Range:
100 – 600. -
Gas Temp: 300°C.
-
Capillary Voltage: 3500 V.
-
Target Ions:
-
NDP-PMS (Target):
276.1 / 274.1 . -
3,5-Dimethylaniline (Impurity):
122.1 . -
Phenylmethanesulfonic acid (Impurity):
171.0 .
-
Part 4: Data Interpretation & Validation
When analyzing the LC-MS data, use this logic flow to determine the purity status of your NDP-PMS sample.
Diagram 2: The Purity Decision Tree
Caption: Workflow for interpreting MS spectra. Note that "Hidden Impurities" (Check 3) are the most common failure mode when relying on UV data alone.
Quantitative Calculation
Do not rely on "Area %" from the Total Ion Chromatogram (TIC), as ionization efficiency varies.
-
For Purity %: Use the UV trace (254 nm) only if MS confirms no co-eluting peaks.
-
For Impurity Quantification: Use an external standard calibration curve for 3,5-dimethylaniline using Selected Ion Monitoring (SIM) at
122.1.
Acceptance Criteria (Typical for Research Grade):
-
Purity: >95% by HPLC-UV (254 nm).
-
Identity: Mass error < 5 ppm (for HRMS) or ±0.4 Da (for Quadrupole).
-
Specific Impurity: 3,5-dimethylaniline < 0.1% (due to toxicity).
References
-
Kaufman, A. (2019). The Benefits of Combining UHPLC-UV and MS for Peptide and Small Molecule Impurity Profiling. BioPharm International.
-
Agilent Technologies. (2020). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Application Note 5994-1887EN.
-
Gowda, B. T., et al. (2009). N-(3,5-Dimethylphenyl)benzenesulfonamide. Acta Crystallographica Section E.
-
Shimadzu Corporation. (2018). A sensitive and repeatable method for characterization of sulfonamides using QuEChERS extracts. Application Note.
Sources
Safety Operating Guide
Proper Disposal Procedures: N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide
Executive Summary: The "Stop-Look-Go" Protocol
Do NOT pour down the drain. Do NOT mix with strong oxidizers or strong acids.
N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide is a substituted sulfonamide research compound. While it may not appear on standard EPA P-lists or U-lists, its structural moieties (sulfonamide linkage, aromatic hydrocarbons) dictate that it be handled as Hazardous Organic Waste with high aquatic toxicity potential.
Immediate Disposal Action:
-
State: Solid (Standard ambient conditions).
-
Waste Stream: High-Temperature Incineration (Sulfur-containing organic waste).
-
Container: High-density polyethylene (HDPE) or amber glass with PTFE-lined cap.
Chemical Profile & Hazard Identification
To dispose of a chemical safely, you must understand why it is hazardous. This section uses Structure-Activity Relationship (SAR) logic to define the risks, as specific SDS data for this precise research intermediate is often limited.
Structural Hazard Analysis
The molecule consists of two distinct aromatic systems linked by a sulfonamide group.
| Moiety | Hazard Contribution | Causality |
| Sulfonamide Linkage ( | Sensitizer / Aquatic Toxin | Sulfonamides are notorious for causing hypersensitivity (allergic) reactions in humans and inhibiting folate synthesis in bacteria/aquatic life [1]. |
| 3,5-Dimethylphenyl | Irritant / Bioaccumulation | Lipophilic aromatic rings facilitate skin absorption and bioaccumulation in aquatic organisms. |
| Benzyl Group | Combustion Hazard | High carbon content ensures that incomplete combustion releases soot and polycyclic aromatic hydrocarbons (PAHs). |
Combustion Byproducts (The "Why" of Incineration)
We do not landfill this compound because uncontrolled breakdown releases toxic gases.
-
Sulfur Oxides (
): Corrosive, damages scrubbers if not regulated. -
Nitrogen Oxides (
): Respiratory irritant. -
Carbon Monoxide (
): Asphyxiant.
Pre-Disposal Protocol: Segregation & Packaging[1][2][3]
Effective disposal starts at the bench. Mixing incompatible waste streams is the #1 cause of laboratory accidents during waste pickup.
Chemical Compatibility Matrix
-
Incompatible: Strong Oxidizers (Peroxides, Nitrates), Strong Acids (Conc.[1]
, ).[2][1][3] -
Compatible: General non-halogenated organic solvents (Acetone, Methanol, DMSO).
Packaging Workflow
-
Primary Containment:
-
Transfer solid waste into a wide-mouth HDPE jar.
-
If in solution (DMSO/Methanol): Use a standard solvent waste carboy (HDPE/Steel).
-
-
Labeling (Critical):
-
Must read: "Hazardous Waste - Organic Solid - Sulfur Containing."
-
List constituents: "this compound."
-
Add GHS Pictograms: Irritant (Exclamation) and Environmental Hazard (Dead Fish/Tree).
-
Step-by-Step Disposal Workflow
This self-validating workflow ensures compliance from the fume hood to the incinerator.
Figure 1: Decision tree for the disposal of sulfonamide research intermediates. Note the convergence at "Labeling" to ensure sulfur content is flagged for the incinerator operator.
Regulatory Compliance & Waste Codes
While this specific compound is not a "Listed Waste" (P or U list) under RCRA (Resource Conservation and Recovery Act), it must be characterized by its properties.
| Regulatory Body | Classification | Code / Designation | Notes |
| EPA (RCRA) | Characteristic Waste | D001 (If in flammable solvent) | If solid, classify as "Non-RCRA Regulated Hazardous Waste" unless toxicity characteristic (TCLP) proves otherwise. Best Practice: Treat as Hazardous. |
| DOT (Transport) | Class 9 | UN 3077 | Environmentally Hazardous Substance, Solid, N.O.S. (Sulfonamide derivative).[2][7][8] |
| European Waste Catalogue | Organic Chemical | 16 05 06 * | Laboratory chemicals consisting of or containing hazardous substances. |
Note: Always consult your institution's EHS (Environmental Health & Safety) officer. Local regulations often supersede federal minimums.
Emergency Contingencies
Accidental Spillage (Solid)
-
PPE: Nitrile gloves (double gloved), lab coat, N95 dust mask (to prevent inhalation of sensitizing dust).
-
Containment: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical waste.
-
Clean Up: Wipe area with 70% Ethanol or Isopropanol. Place all cleanup materials into the hazardous waste solid container [2].
Accidental Exposure
-
Skin Contact: Wash with soap and water for 15 minutes. Sulfonamides absorb slowly but can trigger allergic dermatitis.
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations.[3][Link]
-
PubChem. (n.d.). Sulfonamide Class Toxicity Data.[6][7] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard (HCS).[9][Link]
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- 2. fsis.usda.gov [fsis.usda.gov]
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- 5. 3,5-DIMETHYLPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.fi [fishersci.fi]
- 9. sigmaaldrich.com [sigmaaldrich.com]
A Comprehensive Guide to Personal Protective Equipment for Handling N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide
This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling N-(3,5-dimethylphenyl)-1-phenylmethanesulfonamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on established best practices for handling analogous sulfonamide-containing chemicals and general principles of laboratory safety. The core principle is to treat the compound as potentially hazardous until its toxicological properties are fully elucidated.[1][2][3]
Hazard Assessment and Risk Mitigation
Assumed Hazard Profile:
| Hazard Type | Potential Effect |
| Acute Oral Toxicity | May be harmful if swallowed.[4][5][7] |
| Skin Corrosion/Irritation | May cause skin irritation.[1][5][9] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[1][5][9][10] |
| Respiratory Sensitization | Inhalation of dust may irritate the respiratory tract.[4][5] |
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is crucial to ensure personal safety. The following recommendations are based on general laboratory safety standards for handling potentially hazardous solid chemicals.[2][11]
Table of Recommended PPE:
| Body Part | Recommended PPE | Specifications and Best Practices |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield is recommended for tasks with a higher risk of splashing.[2][12][13] | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2][8] |
| Hands | Chemical-resistant gloves (e.g., nitrile, neoprene).[2] | Inspect gloves for any tears or defects before use.[14] Use proper glove removal techniques to avoid contaminating the skin. Dispose of used gloves as contaminated waste.[2] |
| Body | A laboratory coat or a disposable chemical-resistant coverall.[2][12] | Should be worn at all times in the laboratory. Gowns should close in the back and have tight-fitting cuffs.[12] |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if dust is generated.[2] | Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the need for respiratory protection.[2] |
PPE Selection Workflow:
Caption: Step-by-step spill response procedure.
First Aid Measures
-
In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids, and seek medical attention. [1][9][14]* In case of skin contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention. [7][14]* If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention. [7][14][15]* If swallowed: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention. [7]
Disposal Plan
The primary principle for the disposal of this compound is to prevent its release into the environment. [1]
Waste Segregation and Labeling
-
Solid Waste: Any materials that have come into contact with the compound, such as gloves, weighing papers, or contaminated absorbent material, should be considered contaminated. [16]Dispose of these materials in a designated solid hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing the compound in a compatible, sealed, and clearly labeled hazardous waste container. [16]* Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Toxic," "Hazardous Waste"). [1][15][16]
Final Disposal
-
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. [1][15]* The recommended method for the disposal of many chemical compounds is incineration in a chemical incinerator equipped with a scrubber to ensure complete destruction. [16] Waste Disposal Workflow:
Caption: Workflow for the proper disposal of chemical waste.
References
- Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals - Benchchem.
- Proper Disposal of 2-Methylfuran-3-sulfonamide: A Comprehensive Guide for Laboratory Professionals - Benchchem.
- Proper Disposal of N-Phenylmethanesulfonamide: A Step-by-Step Guide - Benchchem.
- Personal protective equipment for handling N-(2,5-dichlorophenyl)benzenesulfonamide - Benchchem.
- Material Safety Data Sheet - Acros Organics.
- SAFETY DATA SHEET - TCI Chemicals (N-(1,3-Dimethylbutyl)-N'-phenyl-1,4-phenylenediamine).
- SAFETY DATA SHEET - Fisher Scientific (N,N-Dimethyl methanesulfonamide).
- Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands - PubMed.
- SAFETY DATA SHEET - Sigma-Aldrich (N,N-Dimethyl-1,4-phenylenediamine oxalate).
- Personal Protective Equipment | US EPA.
- Safety Data Sheet - Version 5.0 - LGC Standards (Phenylpropylmethylamine Hydrochloride).
- SAFETY DATA SHEET - TCI Chemicals (N-Phenylmaleimide).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
- Chemical Class Standard Operating Procedures - Particularly Hazardous Substances (PHS) - The Sarpong Group.
- SAFETY DATA SHEET - Fisher Scientific (n-(3-Formylphenyl)methanesulfonamide).
- SAFE CHEMICAL HANDLING PROTECTION PPE KIT - Wilhelmsen.
- 1-(3,5-Dimethylphenyl)piperazine - PRODUCT INFORMATION - Cayman Chemical.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
